Fmoc-D-Asn(Trt)-OH
CAS No.: 180570-71-2
VCID: VC21536724
Molecular Formula: C38H32N2O5
Molecular Weight: 596.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-D-Asn(Trt)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-D-asparagine, is a protected amino acid derivative used in peptide synthesis. It is the dextrorotary form of asparagine, with its side chain protected by a trityl (Trt) group and its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is crucial for synthesizing peptides that contain D-asparagine residues, which are less common in natural peptides but have applications in drug development and research. Chemical Data Table
Applications in Peptide SynthesisFmoc-D-Asn(Trt)-OH is utilized in solid-phase peptide synthesis (SPPS) to introduce D-asparagine residues into peptides. The Fmoc group is easily removable under basic conditions, while the Trt group protects the side chain from unwanted reactions during peptide assembly. The Trt group is typically removed using trifluoroacetic acid (TFA), which is effective in preventing dehydration side reactions that can occur with unprotected asparagine residues . Safety and HandlingFmoc-D-Asn(Trt)-OH is classified with hazard statements H302, H315, H319, and H335, indicating potential harm if ingested, in contact with skin, or inhaled . Precautionary statements include P261, P305+P351+P338, which advise against inhalation and recommend washing hands thoroughly after handling . It is essential to handle this compound in a well-ventilated area and use appropriate protective equipment. Safety Data
Research FindingsResearch on Fmoc-D-Asn(Trt)-OH highlights its importance in synthesizing peptides with specific stereochemistry, which can influence the biological activity of the resulting peptides. D-amino acids, including D-asparagine, are less common in natural peptides but are being explored for their potential in drug development due to their stability against proteolytic enzymes . |
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CAS No. | 180570-71-2 | ||||||||||||||||||||||||||
Product Name | Fmoc-D-Asn(Trt)-OH | ||||||||||||||||||||||||||
Molecular Formula | C38H32N2O5 | ||||||||||||||||||||||||||
Molecular Weight | 596.7 g/mol | ||||||||||||||||||||||||||
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | ||||||||||||||||||||||||||
Standard InChI | InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m1/s1 | ||||||||||||||||||||||||||
Standard InChIKey | KJYAFJQCGPUXJY-UUWRZZSWSA-N | ||||||||||||||||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | ||||||||||||||||||||||||||
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | ||||||||||||||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | ||||||||||||||||||||||||||
Synonyms | Fmoc-D-Asn(Trt)-OH;180570-71-2;N-Fmoc-N'-trityl-D-asparagine;N-(9-Fluorenylmethyloxycarbonyl)-N'-trityl-D-asparagine;C38H32N2O5;PubChem12398;SCHEMBL8227161;MolPort-003-986-374;ACT09902;ZINC4544489;ANW-74507;CF-487;CF-493;FC1250;N-alpha-Fmoc-N-beta-trityl-d-asparagine;AK-49511;AN-30572;SC-09359;TC-163252;TL8000769;FT-0660061;ST24048569;V2257;Y-9190;A812548 | ||||||||||||||||||||||||||
PubChem Compound | 24820182 | ||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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